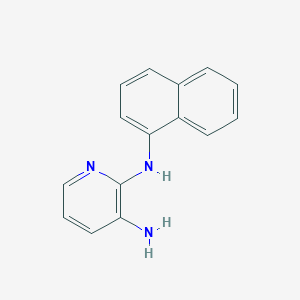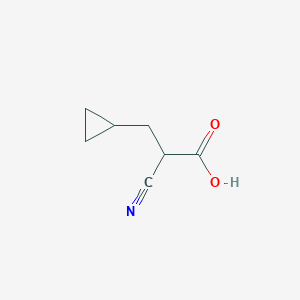![molecular formula C12H11N3O3S B15128651 Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate](/img/structure/B15128651.png)
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is a chemical compound with the molecular formula C12H11N3O3S. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate typically involves the reaction of ethyl formate with 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .
Chemical Reactions Analysis
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with cellular proteins, leading to inhibition of enzyme activity or modulation of receptor functions . This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate can be compared with other thiadiazole derivatives such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial activity.
1,3,4-Thiadiazole-2-thiol: Exhibits anticancer properties.
5-Phenyl-1,3,4-thiadiazole-2-amine: Studied for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C12H11N3O3S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[(5-phenyl-1,2,4-thiadiazol-3-yl)amino]acetate |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-11(17)9(16)13-12-14-10(19-15-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16) |
InChI Key |
PCUMCKHFYIMPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)

![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)
![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)


![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)



